Sodium ((methoxythioxomethyl)thio)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium ((methoxythioxomethyl)thio)acetate: is an organosulfur compound with the molecular formula C4H5NaO3S2. It is known for its unique chemical structure, which includes a methoxy group, a thioxomethyl group, and a thioacetate group. This compound is used in various chemical reactions and has applications in different scientific fields.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium ((methoxythioxomethyl)thio)acetate can be synthesized through the reaction of methoxythioxomethyl chloride with sodium thioacetate. The reaction typically occurs in an aqueous medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process includes steps such as purification, crystallization, and drying to obtain the compound in its pure form. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Sodium ((methoxythioxomethyl)thio)acetate can undergo oxidation reactions to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thioacetate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted thioacetates depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: Sodium ((methoxythioxomethyl)thio)acetate is used as a reagent in organic synthesis, particularly in the formation of sulfur-containing compounds. It is also used in the synthesis of heterocyclic compounds and as a building block for more complex molecules.
Biology: In biological research, this compound is used to study the effects of sulfur-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules.
Industry: In industrial applications, this compound is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals. It is also used in the synthesis of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of sodium ((methoxythioxomethyl)thio)acetate involves its interaction with various molecular targets, including enzymes and proteins. The compound can act as a nucleophile, participating in reactions that modify the structure and function of target molecules. The methoxy and thioxomethyl groups play a crucial role in its reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Sodium thiomethoxide: Similar in structure but lacks the methoxy group.
Sodium thioacetate: Similar but lacks the methoxythioxomethyl group.
Sodium methoxythioacetate: Similar but lacks the thioxomethyl group.
Uniqueness: Sodium ((methoxythioxomethyl)thio)acetate is unique due to the presence of both methoxy and thioxomethyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable reagent in organic synthesis and various scientific applications.
Eigenschaften
CAS-Nummer |
85098-65-3 |
---|---|
Molekularformel |
C4H5NaO3S2 |
Molekulargewicht |
188.2 g/mol |
IUPAC-Name |
sodium;2-methoxycarbothioylsulfanylacetate |
InChI |
InChI=1S/C4H6O3S2.Na/c1-7-4(8)9-2-3(5)6;/h2H2,1H3,(H,5,6);/q;+1/p-1 |
InChI-Schlüssel |
RYCBQLRXXUHRJU-UHFFFAOYSA-M |
Kanonische SMILES |
COC(=S)SCC(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.